

Crystal structure of 6-methylquinazoline-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 6-methylquinazoline-2,4(1H,3H)-dione

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An In-depth Technical Guide on the Crystalline Properties of **6-Methylquinazoline-2,4(1H,3H)-dione** and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and experimental data available for **6-methylquinazoline-2,4(1H,3H)-dione** and its parent compound, quinazoline-2,4(1H,3H)-dione. While a specific single-crystal X-ray diffraction study for **6-methylquinazoline-2,4(1H,3H)-dione** is not publicly available, this document compiles relevant crystallographic data from its parent structure, alongside synthesis and characterization data for the target molecule. This information is crucial for researchers in medicinal chemistry and materials science for understanding intermolecular interactions, polymorphism, and for use in computational modeling and drug design.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The substitution pattern on the quinazoline core plays a critical role in modulating the pharmacological profile. The 6-methyl derivative, in particular, is a subject of interest for its potential biological activities. Understanding its solid-state structure is fundamental for elucidating structure-activity relationships and for the development of new therapeutic agents.

While the crystal structure for **6-methylquinazoline-2,4(1H,3H)-dione** has not been reported, we can infer its probable packing and hydrogen bonding motifs from the detailed crystallographic analysis of the unsubstituted parent compound, quinazoline-2,4(1H,3H)-dione. [\[4\]](#)[\[5\]](#)

Crystallographic Data of Quinazoline-2,4(1H,3H)-dione (Reference Structure)

The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, provides a foundational understanding of the molecular geometry and intermolecular interactions that are likely to be preserved in its 6-methyl derivative.

Table 1: Crystal Data and Structure Refinement for Quinazoline-2,4(1H,3H)-dione [\[4\]](#)[\[5\]](#)

| Parameter | Value |
|-------------------------|---|
| Empirical Formula | C ₈ H ₆ N ₂ O ₂ |
| Formula Weight | 162.15 |
| Temperature | 293(1) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| Unit Cell Dimensions | |
| a | 10.891(2) Å |
| b | 5.2810(11) Å |
| c | 12.701(3) Å |
| α | 90° |
| β | 99.61(3)° |
| γ | 90° |
| Volume | 720.2(3) Å ³ |
| Z | 4 |
| Density (calculated) | 1.495 Mg/m ³ |
| Absorption Coefficient | 0.11 mm ⁻¹ |
| F(000) | 336 |
| Data Collection | |
| Diffractometer | Rigaku R-AXIS RAPID-S |
| Reflections Collected | 5683 |
| Independent Reflections | 1262 [R(int) = 0.051] |
| Refinement | |

| | |
|-----------------------------------|---|
| Refinement Method | Full-matrix least-squares on F ² |
| Data / Restraints / Parameters | 1262 / 0 / 110 |
| Goodness-of-fit on F ² | 1.06 |
| Final R indices [I > 2σ(I)] | R1 = 0.055, wR2 = 0.103 |
| R indices (all data) | R1 = 0.081, wR2 = 0.111 |

In the crystal structure of quinazoline-2,4(1H,3H)-dione, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a two-dimensional network.[4][5] It is highly probable that **6-methylquinazoline-2,4(1H,3H)-dione** will exhibit similar hydrogen bonding patterns.

Experimental Data for 6-Methylquinazoline-2,4(1H,3H)-dione

While crystallographic data is not available, experimental synthesis and spectroscopic characterization have been reported.

Synthesis

A reported synthesis of **6-methylquinazoline-2,4(1H,3H)-dione** involves a one-pot reaction from 2-amino-5-methylbenzamide and di-tert-butyl dicarbonate, catalyzed by DMAP.[6]

Table 2: Synthesis and Physical Properties of **6-Methylquinazoline-2,4(1H,3H)-dione**[6]

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₉ H ₈ N ₂ O ₂ |
| Molecular Weight | 176.17 |
| Yield | 87% |
| Appearance | White solid |
| Melting Point | > 250 °C |

Spectroscopic Data

The structure of the synthesized **6-methylquinazoline-2,4(1H,3H)-dione** was confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[6]

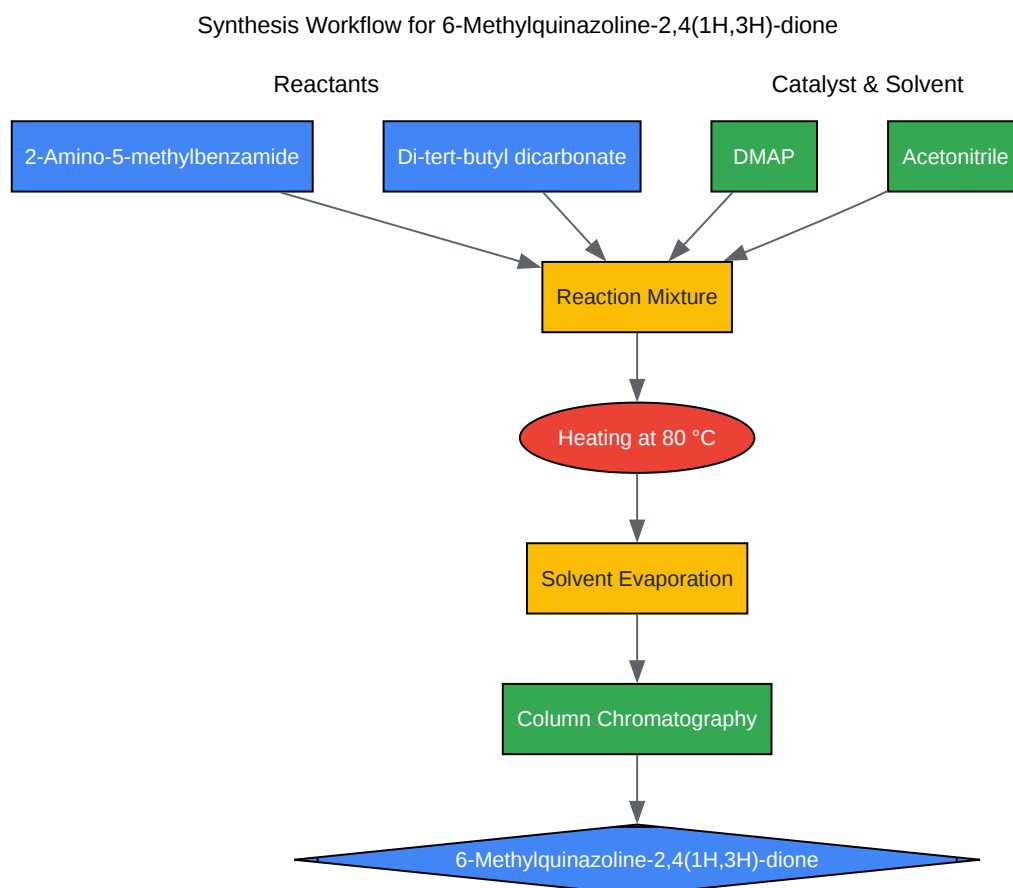
Table 3: Spectroscopic Data for **6-Methylquinazoline-2,4(1H,3H)-dione**[6]

| ¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm) | ¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm) | ESI-HRMS |
|--|---|---|
| 11.20 (brs, 1H) | 162.9 | m/z calcd for C ₉ H ₉ N ₂ O ₂ [M + H] ⁺ : 177.0659 |
| 11.05 (brs, 1H) | 150.4 | found: 177.0664 |
| 7.69 (dd, J = 1.6, 0.8 Hz, 1H) | 138.8 | |
| 7.47–7.45 (m, 1H) | 136.0 | |
| 7.08 (d, J = 8.4 Hz, 1H) | 131.6 | |
| 2.32 (s, 3H) | 126.5 | |
| 115.3 | | |
| 114.2 | | |
| 20.3 | | |

Experimental Protocols

General Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione[6]

To a solution of 2-amino-5-methylbenzamide (1 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in acetonitrile (10 mL) is added di-tert-butyl dicarbonate (1.5 mmol) at room temperature. The reaction mixture is then heated to 80 °C and stirred for the time indicated by TLC monitoring. After completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

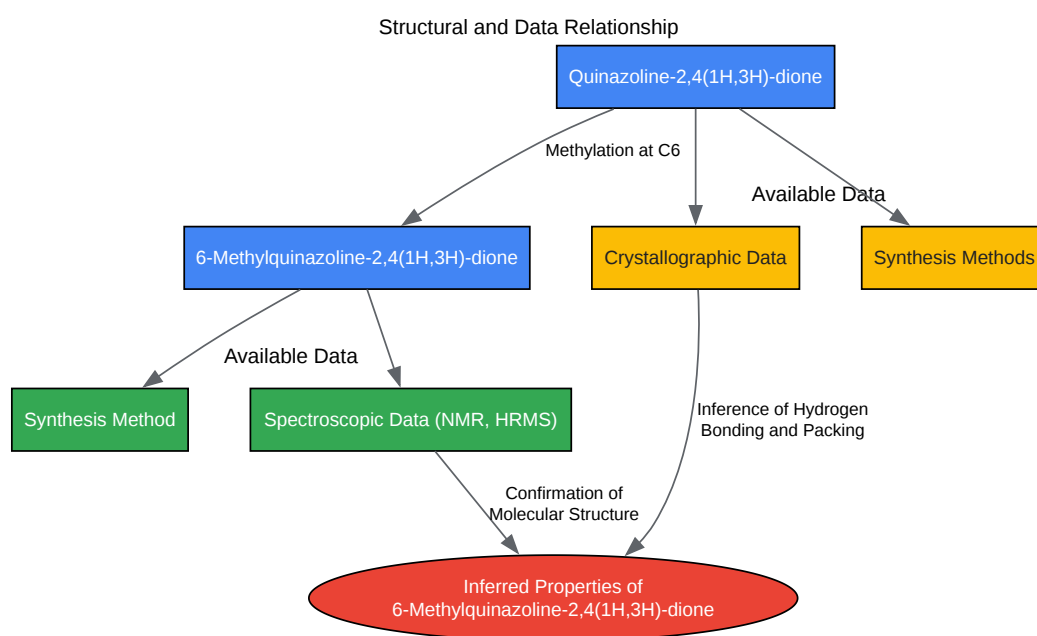


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Caption: General workflow for the synthesis of **6-methylquinazoline-2,4(1H,3H)-dione**.

Structural Relationship and Inferred Properties

The primary structural difference between quinazoline-2,4(1H,3H)-dione and its 6-methyl derivative is the presence of a methyl group on the benzene ring. This substitution is expected to have a minimal effect on the core geometry and the primary hydrogen bonding motifs. However, the methyl group may influence crystal packing through steric effects and weak C-H \cdots O or C-H \cdots π interactions, potentially leading to different polymorphic forms.



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Caption: Logical relationship for inferring properties of the target compound.

Conclusion

While the definitive crystal structure of **6-methylquinazoline-2,4(1H,3H)-dione** remains to be determined, a significant amount of information can be gleaned from the crystal structure of its parent compound and the available spectroscopic data for the target molecule itself. The provided synthesis protocol offers a reliable method for obtaining the compound for further studies. Future work should focus on obtaining single crystals of **6-methylquinazoline-2,4(1H,3H)-dione** to fully elucidate its three-dimensional structure and intermolecular interactions, which will be invaluable for the rational design of new quinazoline-based therapeutic agents.

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